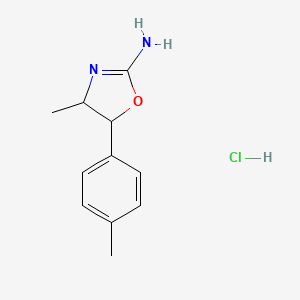
biotinyl-bAla-bAla-Asp-Met-Arg-Pro-Glu-Ile-Trp-Ile-Ala-Gln-Glu-Leu-Arg-Arg-Ile-Gly-Asp-Glu-Phe-Asn-Ala-Tyr-Tyr-Ala-Arg-Arg-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
biotinyl-bAla-bAla-Asp-Met-Arg-Pro-Glu-Ile-Trp-Ile-Ala-Gln-Glu-Leu-Arg-Arg-Ile-Gly-Asp-Glu-Phe-Asn-Ala-Tyr-Tyr-Ala-Arg-Arg-NH2 is a peptide fragment derived from the Bcl-2 interacting mediator of cell death (BIM) protein. It consists of residues 81-106 of the BIM protein, with a biotin moiety attached to facilitate detection and purification. The compound has a molecular weight of 3637.14 and a chemical formula of C161H247N49O44S2 .
科学的研究の応用
biotinyl-bAla-bAla-Asp-Met-Arg-Pro-Glu-Ile-Trp-Ile-Ala-Gln-Glu-Leu-Arg-Arg-Ile-Gly-Asp-Glu-Phe-Asn-Ala-Tyr-Tyr-Ala-Arg-Arg-NH2 has a wide range of applications in scientific research:
Chemistry: Used in studies involving protein-protein interactions and protein-ligand binding assays.
Biology: Employed in cell signaling and apoptosis research, particularly in studying the role of BIM in programmed cell death.
Medicine: Utilized in drug discovery and development, especially in the context of cancer research where BIM plays a role in apoptosis regulation.
Industry: Applied in the development of diagnostic assays and therapeutic agents targeting apoptotic pathways
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of biotinyl-bAla-bAla-Asp-Met-Arg-Pro-Glu-Ile-Trp-Ile-Ala-Gln-Glu-Leu-Arg-Arg-Ile-Gly-Asp-Glu-Phe-Asn-Ala-Tyr-Tyr-Ala-Arg-Arg-NH2 involves the chemical attachment of a biotin moiety to the BIM peptide fragment. This process typically employs solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid support. The biotinylation is achieved by introducing a biotinylated amino acid or a biotinylation reagent during the synthesis .
Industrial Production Methods
Industrial production of biotinylated peptides like this compound often involves large-scale SPPS. The process includes automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The biotinylation step is integrated into the synthesis cycle, ensuring consistent and reproducible attachment of the biotin moiety .
化学反応の分析
Types of Reactions
biotinyl-bAla-bAla-Asp-Met-Arg-Pro-Glu-Ile-Trp-Ile-Ala-Gln-Glu-Leu-Arg-Arg-Ile-Gly-Asp-Glu-Phe-Asn-Ala-Tyr-Tyr-Ala-Arg-Arg-NH2 primarily undergoes biotinylation reactions, where the biotin moiety is covalently attached to the peptide. This reaction can be facilitated by various biotinylation reagents targeting specific functional groups such as primary amines, sulfhydryls, carboxyls, and carbohydrates .
Common Reagents and Conditions
Common reagents used in biotinylation include N-hydroxysuccinimide (NHS) esters, maleimides, and hydrazides. These reagents react with specific functional groups under mild conditions, typically in aqueous buffers at neutral pH. The reaction conditions are optimized to ensure high efficiency and specificity of biotin attachment .
Major Products Formed
The major product formed from the biotinylation reaction is the biotinylated peptide, this compound. This product retains the biological activity of the BIM peptide while gaining the ability to bind to avidin or streptavidin for detection and purification purposes .
作用機序
biotinyl-bAla-bAla-Asp-Met-Arg-Pro-Glu-Ile-Trp-Ile-Ala-Gln-Glu-Leu-Arg-Arg-Ile-Gly-Asp-Glu-Phe-Asn-Ala-Tyr-Tyr-Ala-Arg-Arg-NH2 exerts its effects by interacting with anti-apoptotic proteins of the Bcl-2 family. The biotinylated BIM peptide binds to these proteins, inhibiting their function and promoting apoptosis. This interaction is crucial in regulating cell death pathways and has significant implications in cancer therapy .
類似化合物との比較
Similar Compounds
BIM (non-biotinylated): The native BIM peptide without the biotin moiety.
BAD (Bcl-2-associated death promoter): Another pro-apoptotic protein of the Bcl-2 family.
BAX (Bcl-2-associated X protein): A protein that promotes apoptosis by permeabilizing the mitochondrial membrane
Uniqueness
biotinyl-bAla-bAla-Asp-Met-Arg-Pro-Glu-Ile-Trp-Ile-Ala-Gln-Glu-Leu-Arg-Arg-Ile-Gly-Asp-Glu-Phe-Asn-Ala-Tyr-Tyr-Ala-Arg-Arg-NH2 is unique due to its biotin moiety, which allows for easy detection and purification using avidin or streptavidin-based methods. This feature enhances its utility in various research applications, making it a valuable tool for studying apoptosis and related pathways .
特性
分子式 |
C161H247N49O44S2 |
|---|---|
分子量 |
3637.12 |
IUPAC名 |
(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[3-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propanoylamino]propanoylamino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C161H247N49O44S2/c1-13-81(6)127(152(250)183-78-121(218)188-112(76-126(227)228)149(247)195-101(51-55-123(221)222)139(237)201-108(70-87-29-17-16-18-30-87)147(245)203-110(74-117(163)214)144(242)185-85(10)134(232)199-107(72-89-43-47-92(212)48-44-89)146(244)202-106(71-88-41-45-91(211)46-42-88)143(241)184-84(9)132(230)190-96(34-24-61-178-157(167)168)135(233)189-95(131(164)229)33-23-60-177-156(165)166)206-141(239)98(36-26-63-180-159(171)172)192-136(234)97(35-25-62-179-158(169)170)193-145(243)105(69-80(4)5)200-138(236)100(50-54-122(219)220)194-137(235)99(49-53-116(162)213)191-133(231)86(11)186-153(251)128(82(7)14-2)208-150(248)109(73-90-77-182-94-32-20-19-31-93(90)94)204-154(252)129(83(8)15-3)207-142(240)102(52-56-124(223)224)197-151(249)114-38-28-67-210(114)155(253)104(37-27-64-181-160(173)174)198-140(238)103(59-68-255-12)196-148(246)111(75-125(225)226)187-120(217)58-66-176-119(216)57-65-175-118(215)40-22-21-39-115-130-113(79-256-115)205-161(254)209-130/h16-20,29-32,41-48,77,80-86,95-115,127-130,182,211-212H,13-15,21-28,33-40,49-76,78-79H2,1-12H3,(H2,162,213)(H2,163,214)(H2,164,229)(H,175,215)(H,176,216)(H,183,250)(H,184,241)(H,185,242)(H,186,251)(H,187,217)(H,188,218)(H,189,233)(H,190,230)(H,191,231)(H,192,234)(H,193,243)(H,194,235)(H,195,247)(H,196,246)(H,197,249)(H,198,238)(H,199,232)(H,200,236)(H,201,237)(H,202,244)(H,203,245)(H,204,252)(H,206,239)(H,207,240)(H,208,248)(H,219,220)(H,221,222)(H,223,224)(H,225,226)(H,227,228)(H4,165,166,177)(H4,167,168,178)(H4,169,170,179)(H4,171,172,180)(H4,173,174,181)(H2,205,209,254)/t81-,82-,83-,84-,85-,86-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,127-,128-,129-,130-/m0/s1 |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)CCNC(=O)CCNC(=O)CCCCC7C8C(CS7)NC(=O)N8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




